1,1'-Biphenyl, 4,4'-bis(ethenylthio)-
Description
1,1'-Biphenyl, 4,4'-bis(ethenylthio)- is a biphenyl derivative with ethenylthio (-S-CH=CH₂) substituents at the 4,4' positions. Such derivatives are of interest in materials science, particularly for optoelectronic applications, due to their tunable electronic properties and solubility characteristics .
Properties
CAS No. |
152419-79-9 |
|---|---|
Molecular Formula |
C16H14S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-ethenylsulfanyl-4-(4-ethenylsulfanylphenyl)benzene |
InChI |
InChI=1S/C16H14S2/c1-3-17-15-9-5-13(6-10-15)14-7-11-16(12-8-14)18-4-2/h3-12H,1-2H2 |
InChI Key |
IJCWJWSUZIFFHN-UHFFFAOYSA-N |
Canonical SMILES |
C=CSC1=CC=C(C=C1)C2=CC=C(C=C2)SC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Biphenyl Derivatives
Substituent Effects on Electronic Properties
- Ethenylthio vs. Ethylthio : The ethenylthio group’s vinyl bond may enable conjugation with the biphenyl core, improving charge mobility compared to the saturated ethylthio group in 4,4′-bis(ethylthio)biphenyl .
- Sulfur vs. Nitrogen: Sulfur’s lower electronegativity compared to nitrogen (in CBP and NPD) results in weaker electron-donating effects but better solubility in nonpolar solvents .
Thermal and Solubility Properties
- CBP : High Tg (~60–80°C) due to rigid carbazolyl groups, suitable for thermally stable OLEDs .
- Ethylthio Biphenyls : Lower melting points compared to carbazolyl derivatives, enhancing processability .
- Ethenylthio Analogs: Predicted to exhibit moderate solubility in organic solvents (e.g., THF, chloroform) due to nonpolar substituents.
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